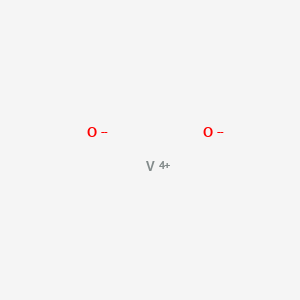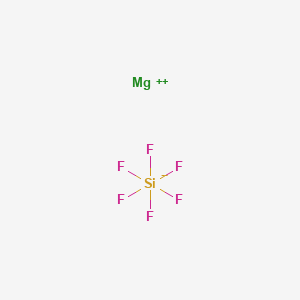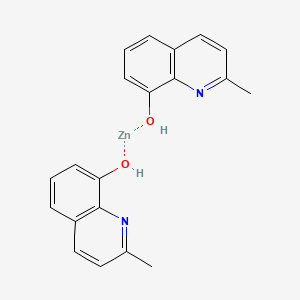
Chromous acetate monohydrate
描述
Chromous acetate monohydrate, also known as chromium(II) acetate hydrate, is a coordination compound with the formula ( \text{Cr}_2(\text{CH}_3\text{CO}_2)_4(\text{H}_2\text{O})_2 ). This red-colored compound features a quadruple bond between the two chromium atoms. It is known for its sensitivity to air and the dramatic color changes that accompany its oxidation .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of chromous acetate monohydrate typically begins with the reduction of an aqueous solution of a chromium(III) compound using zinc. The resulting blue solution is treated with sodium acetate, which results in the rapid precipitation of chromous acetate as a bright red powder . The reactions involved are as follows: [ 2 \text{Cr}^{3+} + \text{Zn} \rightarrow 2 \text{Cr}^{2+} + \text{Zn}^{2+} ] [ 2 \text{Cr}^{2+} + 4 \text{OAc}^- + 2 \text{H}_2\text{O} \rightarrow \text{Cr}_2(\text{OAc})_4(\text{H}_2\text{O})_2 ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure the purity and yield of the product.
化学反应分析
Types of Reactions: Chromous acetate monohydrate undergoes various types of chemical reactions, including:
Oxidation: It is sensitive to air and can be easily oxidized to chromium(III) compounds.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: It can participate in ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Exposure to air or oxygen.
Reduction: Zinc or other reducing agents.
Substitution: Various ligands such as water, acetates, or other coordinating molecules.
Major Products Formed:
Oxidation: Chromium(III) acetate or other chromium(III) compounds.
Reduction: Reduced organic compounds.
Substitution: Complexes with different ligands.
科学研究应用
Chromous acetate monohydrate has several scientific research applications, including:
Medicine: Investigated for its potential therapeutic properties and interactions with biological systems.
Industry: Used in the preparation of specialized materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of chromous acetate monohydrate involves its ability to engage in quadruple bonding. The quadruple bond between the two chromium atoms arises from the overlap of four d-orbitals on each metal with the same orbitals on the other metal. This bonding includes a sigma bonding component, two pi bonding components, and a delta bond . These interactions allow chromous acetate to participate in various chemical reactions, including reduction and ligand exchange.
相似化合物的比较
Chromous acetate monohydrate can be compared with other similar compounds, such as:
- Rhodium(II) acetate hydrate
- Copper(II) acetate hydrate
- Molybdenum(II) acetate
Uniqueness: this compound is unique due to its quadruple bond and its sensitivity to air, which makes it a valuable compound for studying metal-metal bonding and coordination chemistry .
属性
IUPAC Name |
chromium(2+);diacetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Cr.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGMCLNOCJDESP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.[Cr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8CrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101343317 | |
| Record name | Acetic acid, chromium(2+) salt, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101343317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14976-80-8 | |
| Record name | Chromous acetate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014976808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, chromium(2+) salt, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101343317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHROMOUS ACETATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3FYF8441T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)






